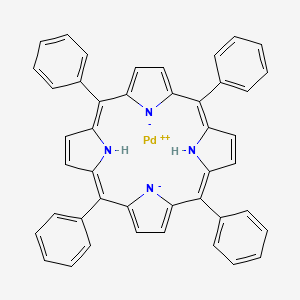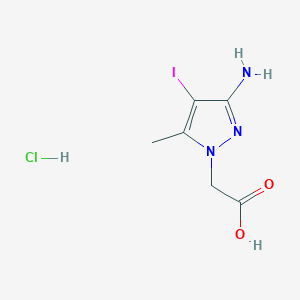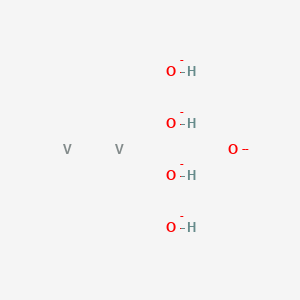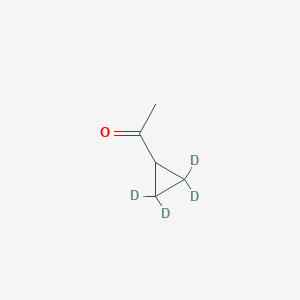
Cyclopropyl-2,2,3,3-D4 methyl ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl-2,2,3,3-D4 methyl ketone is a deuterated analog of cyclopropyl methyl ketone. This compound is characterized by the presence of deuterium atoms at the 2, 2, 3, and 3 positions of the cyclopropyl ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-2,2,3,3-D4 methyl ketone typically involves the chlorination of 2-acetyl-gamma-butyrolactone to obtain 5-chloro-2-pentanone, followed by cyclization with caustic soda (sodium hydroxide) to yield the desired product . The reaction conditions include:
Chlorination: 2-acetyl-gamma-butyrolactone is reacted with hydrochloric acid to produce 5-chloro-2-pentanone.
Cyclization: The 5-chloro-2-pentanone undergoes a ring-closure reaction with sodium hydroxide to form cyclopropyl methyl ketone.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and cyclization steps, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Cyclopropyl-2,2,3,3-D4 methyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl ring can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropyl derivatives .
科学研究应用
Cyclopropyl-2,2,3,3-D4 methyl ketone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways due to the presence of deuterium.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of cyclopropyl-2,2,3,3-D4 methyl ketone involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction kinetics and stability, leading to unique pathways and effects. The compound’s cyclopropyl ring is highly strained, making it reactive and capable of undergoing ring-opening reactions .
相似化合物的比较
Similar Compounds
Cyclopropyl methyl ketone: The non-deuterated analog of cyclopropyl-2,2,3,3-D4 methyl ketone.
Cyclopropyl ethyl ketone: Similar structure but with an ethyl group instead of a methyl group.
Cyclopropyl phenyl ketone: Contains a phenyl group attached to the cyclopropyl ring.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct physical and chemical properties. These properties make it valuable in research applications where isotope effects are studied.
属性
CAS 编号 |
350818-63-2 |
|---|---|
分子式 |
C5H8O |
分子量 |
88.14 g/mol |
IUPAC 名称 |
1-(2,2,3,3-tetradeuteriocyclopropyl)ethanone |
InChI |
InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i2D2,3D2 |
InChI 键 |
HVCFCNAITDHQFX-RRVWJQJTSA-N |
手性 SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)C)[2H] |
规范 SMILES |
CC(=O)C1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

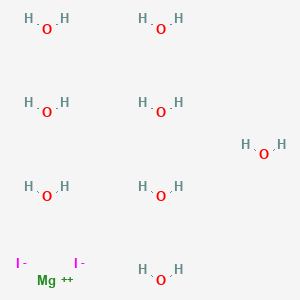
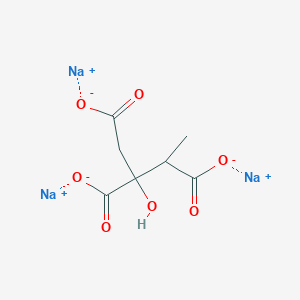
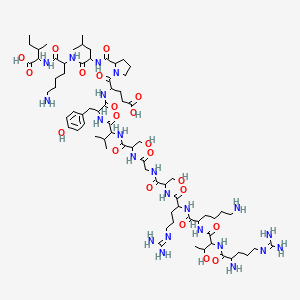
![N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide](/img/structure/B12349060.png)


